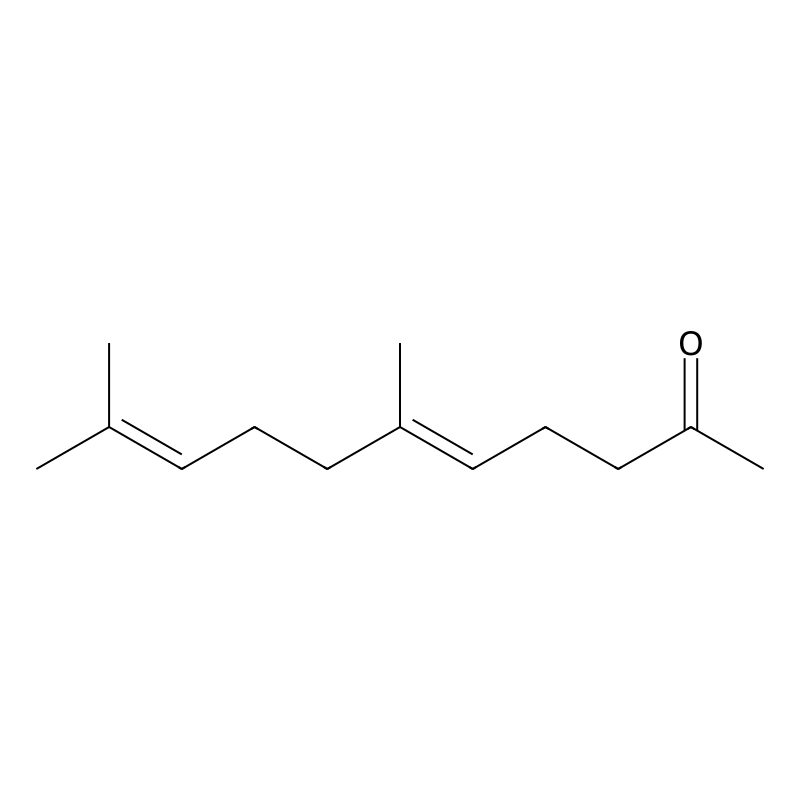

Geranylacetone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

sparingly soluble (in ethanol)

Canonical SMILES

Larvicidal Activity against Culex quinquefasciatus

Scientific Field: Agronomy

Application Summary: Geranylacetone derivatives have been synthesized and evaluated for their larvicidal and ichthyotoxic activities. The focus of the study was on the second instar larvae of Culex quinquefasciatus, a mosquito species associated with several vector-borne diseases.

Methods of Application: A grindstone method based on Mannich condensation was used to synthesize geranylacetone derivatives.

Results: Compound 1f was found to be more active (LD50: 14.1 µg/mL) against the larvae than geranylacetone (67.2 µg/mL).

Antifeedant Potential against Myzus persicae

Scientific Field: Botany and Ecology

Application Summary: Geranylacetone and nerylacetone, natural sesquiterpenoids, have been studied for their deterrent and repellent effects on herbivores, specifically the green peach aphid, Myzus persicae.

Methods of Application: The no-choice test using the Electrical Penetration Graph (EPG) technique was used to evaluate the effect of geranylacetone, nerylacetone, and their epoxy-derivatives on the probing and settling behavior of Myzus persicae.

Results: The compounds resulted in a tendency to delay the initiation of the phloem phase in aphids, indicating a weak preingestive deterrent activity at the level of non-vascular tissues.

Flavoring Agent in Tomatoes

Scientific Field: Food Chemistry

Application Summary: Geranylacetone has been identified as one of the flavor molecules that are deficient in supermarket tomatoes. It contributes a “leafy” flavor.

Methods of Application: A human taste panel study was conducted to identify the flavor molecules in tomatoes.

Results: Geranylacetone was identified as one of the 13 flavor molecules that are deficient in supermarket tomatoes.

Insect Repellent against Bark Beetle

Scientific Field: Entomology

Application Summary: Geranylacetone has been studied for its deterrent activity against the bark beetle Ips subelongatus Motsch.

Results: Geranylacetone demonstrated a deterrent activity to the bark beetle Ips subelongatus Motsch.

Ozone Degradation Product

Scientific Field: Environmental Chemistry

Application Summary: Geranylacetone is a product of the degradation of vegetable matter by ozone.

Results: Geranylacetone is produced as a result of the degradation of vegetable matter by ozone.

Isolated from Keetia leucantha

Scientific Field: Botany

Application Summary: Geranylacetone has been isolated from Keetia leucantha, a plant species in the Rubiaceae family.

Results: Geranylacetone was successfully isolated from Keetia leucantha.

Geranylacetone, also known as 6,10-dimethyl-5,9-undecadien-2-one, is an organic compound characterized by its light yellow to colorless oily liquid form and a distinctive aroma reminiscent of magnolia. It has a molecular formula of C${13}$H${22}$O and a boiling point of 250°C. The compound exhibits a density of 0.8729 g/cm³ and a refractive index of 1.4674 at 20°C. Geranylacetone is naturally found in various plants such as tomatoes, mint, and passion fruit but is predominantly produced through chemical synthesis in industrial settings .

- Geranylacetone is generally considered safe for use in cosmetics and fragrances at low concentrations [].

- However, concentrated forms may cause skin irritation.

Note:

- Information on the mechanism of action and specific case studies is limited due to the ongoing research on geranylacetone's diverse roles.

- Synthesis via Transesterification: It can be synthesized through the transesterification of ethyl acetoacetate with linalool, resulting in the formation of geranylacetone and ethanol as a byproduct .

- Carroll Rearrangement: This reaction involves the rearrangement of linalool esters to produce geranylacetone, highlighting its versatility in organic synthesis .

- Hydrolysis and Decarboxylation: In some synthesis methods, geranylacetone is produced by hydrolyzing and decarboxylating intermediates formed from myrcene and methyl acetoacetate .

Geranylacetone exhibits notable biological activities:

- Larvicidal Properties: Research indicates that certain derivatives of geranylacetone possess significant larvicidal activity against mosquito species like Culex quinquefasciatus while showing low toxicity to non-target aquatic organisms .

- Flavor Component: It serves as a flavoring agent in various food products due to its pleasant aroma and is also utilized in the fragrance industry .

The primary methods for synthesizing geranylacetone include:

- Carroll Reaction: Involves linalool and ethyl acetoacetate, often using aluminum alkyl or sodium dihydrogen phosphate as catalysts. This method yields high amounts of geranylacetone with minimal waste .

- Addition Reaction: Myrcene reacts with hydrogen chloride to form geranyl chloride, which is subsequently converted into geranylacetone through further reactions involving ethyl acetoacetate .

- Direct Synthesis: Utilizing organo-aluminum catalysts to facilitate reactions at elevated temperatures (70–250°C) with controlled addition rates .

Geranylacetone finds applications across various industries:

- Flavoring and Fragrance: Used as a flavor component in food products and as a fragrance enhancer in perfumes.

- Intermediate for Synthesis: Serves as a precursor for synthesizing other important compounds such as farnesol and isophytol, which are vital in the production of vitamin E .

- Inclusion Complexes: Its stability and solubility can be enhanced through inclusion complexes with β-cyclodextrin, improving its application in food and cosmetic formulations .

Geranylacetone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Farnesol | Terpene alcohol | Used in cosmetics; has antimicrobial properties. |

| Nerolidol | Terpene alcohol | Known for its floral scent; used in fragrances. |

| Isophytol | Terpene alcohol | Precursor for vitamin E; derived from geranylacetone. |

| Linalool | Terpene alcohol | Found in lavender; known for its calming properties. |

| Citronellol | Terpene alcohol | Commonly used as an insect repellent; citrus aroma. |

Geranylacetone's unique combination of structural characteristics, biological activities, and applications distinguishes it within this group of compounds, particularly its role as an intermediate in synthesizing other valuable substances like vitamin E derivatives .

Geranylacetone (IUPAC name: (E)-6,10-dimethylundeca-5,9-dien-2-one) is a monoterpene ketone with the molecular formula $$ \text{C}{13}\text{H}{22}\text{O} $$. Its structure features a conjugated diene system and a ketone group at the C2 position (Figure 1). The compound exists as a mixture of (E)- and (Z)-isomers due to stereoisomerism at the C5–C6 double bond. The (E)-isomer (trans configuration) is predominant in natural sources, while the (Z)-isomer (nerylacetone) is less common.

Key structural features:

- A 13-carbon backbone with two methyl branches at C6 and C10.

- Conjugated double bonds at C5–C6 and C9–C10 positions.

- A ketone functional group at C2.

The CAS Registry Numbers for geranylacetone isomers are 689-67-8 (mixed isomers) and 3796-70-1 (pure (E)-isomer). The compound is synthesized industrially via the Carroll rearrangement of linalyl acetoacetate, which produces a 3:2 ratio of (E)- to (Z)-isomers.

Table 1: Isomeric Properties of Geranylacetone

Biosynthetic Pathways in Plant Systems

Geranylacetone is biosynthesized primarily through the oxidative cleavage of carotenoids. Key pathways include:

Carotenoid Oxygenase Activity:

Apocarotenoid Formation:

Table 2: Biosynthetic Precursors and Enzymes

| Precursor | Enzyme | Products |

|---|---|---|

| ζ-Carotene | ShCCD4b | Geranylacetone + β-ionone |

| β-Carotene | CCD1 | Geranylacetone + apocarotenals |

| Lycopene | Non-enzymatic | Geranylacetone (trace) |

Physicochemical Properties and Spectroscopic Signatures

Physicochemical Properties:

- Molecular Weight: 194.31 g/mol.

- Density: 0.87 g/cm³ at 20°C.

- Boiling Point: 247°C.

- Solubility: Insoluble in water; miscible with ethanol, diethyl ether, and chloroform.

- Refractive Index: 1.47.

Spectroscopic Signatures:

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR):

Mass Spectrometry (GC-MS):

Table 3: Key Spectral Data for Geranylacetone

| Technique | Signature | Interpretation |

|---|---|---|

| IR | 1,700 cm⁻¹ | Ketone C=O stretch |

| ¹H NMR | δ 5.10 (t, 1H) | C5–H in conjugated diene |

| GC-MS | m/z 194 (M⁺) | Molecular ion |

Conventional Organic Synthesis Routes

The industrial production of geranylacetone primarily relies on conventional organic synthesis routes, with the Carroll reaction representing the most widely adopted methodology. This thermally-induced rearrangement reaction offers a direct pathway from readily available terpene alcohols to the target ketone compound [1] [2] [3].

Carroll Reaction Mechanism and Applications

The Carroll reaction mechanism involves the thermal rearrangement of β-keto allyl esters, proceeding through an intermediate enol formation followed by a sigmatropic Claisen rearrangement and subsequent decarboxylation [4]. In geranylacetone synthesis, linalool serves as the primary starting material, reacting with ethyl acetoacetate or methyl acetoacetate under aluminum-catalyzed conditions [1] [2] [3].

The reaction proceeds according to the following pathway: linalool undergoes transesterification with ethyl acetoacetate to form the corresponding β-keto ester intermediate, which subsequently rearranges via the Carroll mechanism to yield geranylacetone with elimination of carbon dioxide and ethanol [5] [3]. This process demonstrates excellent atom economy and provides access to the desired product through a well-established synthetic transformation.

Aluminum-Catalyzed Synthesis Protocols

Current industrial implementations utilize various aluminum-containing catalysts to facilitate the Carroll rearrangement. Aluminum isopropoxide emerges as the most effective catalyst, providing optimal reaction conditions at temperatures ranging from 160-180°C [1] [3]. The catalytic process involves coordination of the aluminum center with both the carbonyl oxygen and the hydroxyl group of linalool, activating the substrate toward rearrangement.

Research data indicates that aluminum oxide serves as an effective heterogeneous catalyst for this transformation, offering significant advantages in terms of catalyst recovery and environmental sustainability [3]. The reaction using aluminum oxide catalyst achieves yields of 77.6% under optimized conditions of 170°C with 4.0 weight percent catalyst loading over 8.5 hours [3]. The heterogeneous nature of aluminum oxide allows for catalyst separation through simple filtration and subsequent reuse for 5-10 reaction cycles without significant loss of activity [3].

Alternative Starting Materials and Synthetic Routes

Beyond the conventional linalool-based approach, several alternative synthetic strategies have been developed for geranylacetone production. The myrcene-based route represents a significant alternative, involving the reaction of myrcene with methyl acetoacetate in the presence of precious metal catalysts [2]. While this approach offers high selectivity, the requirement for expensive catalysts limits its industrial applicability [2].

A second myrcene-based methodology involves the initial conversion of myrcene to geranyl chloride through hydrogen chloride addition, followed by reaction with ethyl acetoacetate and subsequent hydrolysis and decarboxylation [2]. Although this route avoids precious metal catalysts, it generates substantial quantities of wastewater, presenting environmental challenges [2].

The direct synthesis from geraniol through transesterification reactions provides another viable pathway, particularly when employing enzymatic catalysis systems [6]. However, the scope of this approach remains limited compared to the Carroll reaction methodology [6].

Catalytic Processes and Yield Optimization

Process Parameter Optimization

Systematic optimization of reaction parameters significantly influences both yield and selectivity in geranylacetone production. Temperature control emerges as the most critical parameter, with optimal performance achieved at 170°C [3]. Temperatures below 150°C result in sluggish reaction rates, while temperatures exceeding 180°C lead to substrate decomposition and decreased yields [3].

Catalyst loading studies demonstrate that aluminum-based catalysts perform optimally at 3.5-5.0 weight percent relative to the linalool substrate [3]. Higher catalyst concentrations provide minimal yield improvements while substantially increasing production costs [3]. The substrate ratio of linalool to methyl ester requires careful optimization, with the optimal molar ratio determined to be 1:1.1, providing a balance between conversion efficiency and raw material utilization [3].

Reaction time optimization reveals that 6-8 hours provides optimal conversion while minimizing side product formation [3]. Extended reaction times beyond this range increase the formation of undesired byproducts through secondary reactions, ultimately reducing the selectivity toward geranylacetone [3].

Catalyst Development and Recovery Systems

Advanced catalyst systems focus on developing recyclable and environmentally sustainable options. Aluminum oxide-based heterogeneous catalysts demonstrate exceptional reusability, maintaining catalytic activity for 5-10 consecutive reaction cycles [3]. The catalyst recovery process involves simple filtration of the reaction mixture, followed by washing and thermal regeneration of the solid catalyst [3].

Research into modified aluminum oxide catalysts has explored surface functionalization to enhance catalytic activity and stability. Aluminum triflate-grafted mesoporous silica materials show promise as water-tolerant acid catalysts, maintaining activity even in the presence of water generated during the reaction [7]. These materials demonstrate enhanced surface acidity compared to conventional aluminosilicates while providing excellent catalyst stability against hydrolysis [7].

Process Intensification Strategies

Modern industrial implementations incorporate process intensification techniques to improve efficiency and reduce environmental impact. Microwave-assisted synthesis represents a significant advancement, reducing reaction times from hours to minutes while maintaining comparable yields [8]. Microwave heating at 60°C for 30 minutes achieves conversions exceeding 85% in solvent-free systems [8].

Continuous flow processing offers additional opportunities for process intensification, enabling precise temperature control and improved heat transfer characteristics. These systems facilitate the implementation of shorter residence times while maintaining high conversion efficiency, ultimately reducing the overall process footprint and energy requirements.

Yield Enhancement Through Reaction Engineering

Advanced reaction engineering approaches focus on optimizing mass transfer and heat transfer characteristics to maximize geranylacetone yields. The implementation of structured reactors with enhanced mixing capabilities improves substrate contact and reduces mass transfer limitations, particularly important given the heterogeneous nature of aluminum oxide-catalyzed processes [3].

In-situ product removal techniques, including continuous distillation of methanol and carbon dioxide byproducts, help drive the equilibrium toward product formation while preventing reverse reactions [3]. The recovered methanol and carbon dioxide possess recycling value, contributing to the overall process economics [3].

Green Chemistry Approaches for Sustainable Production

Solvent-Free Synthesis Methodologies

Green chemistry principles emphasize the elimination of organic solvents to reduce environmental impact and improve process sustainability. Solvent-free Carroll reactions have been successfully implemented using direct mixing of reactants with solid catalysts [3]. This approach eliminates the need for organic solvents while maintaining comparable yields to traditional solution-phase processes.

The solvent-free methodology offers several advantages including reduced waste generation, simplified product purification, and elimination of solvent recovery requirements [3]. The process operates through direct contact between liquid reactants and the solid aluminum oxide catalyst, with efficient heat transfer achieved through mechanical agitation [3].

Heterogeneous Catalysis for Sustainability

The implementation of heterogeneous catalysis represents a cornerstone of sustainable geranylacetone production. Aluminum oxide catalysts provide excellent activity while enabling straightforward catalyst recovery through filtration [3]. The solid catalyst can be regenerated through thermal treatment and reused multiple times without significant activity loss [3].

Research into alternative heterogeneous catalysts has explored various metal oxide systems, including titanium dioxide and zinc oxide materials [9]. These catalysts demonstrate potential for specific applications, although aluminum oxide remains the preferred choice for large-scale industrial implementation due to its optimal balance of activity, stability, and cost [3].

Enzymatic Synthesis Approaches

Biocatalytic approaches to geranylacetone synthesis represent an emerging area of green chemistry research. Tyrosinase enzyme catalysis has been successfully employed for the synthesis of geranylacetone analogues through Mannich base formation [10]. The enzymatic process operates under mild conditions at ambient temperature, offering significant energy savings compared to thermal processes [10].

The tyrosinase-catalyzed reaction proceeds through a grindstone process, mixing reactants with the enzyme catalyst without requiring organic solvents [10]. While current yields remain lower than conventional thermal processes, ongoing research focuses on enzyme engineering and process optimization to improve performance [10].

Lipase-catalyzed transesterification reactions provide another enzymatic pathway for geranyl ester synthesis, operating effectively in solvent-free systems [8]. Microwave-assisted enzymatic synthesis achieves conversion rates exceeding 95% under optimized conditions, demonstrating the potential for industrial application [8].

Waste Minimization and Circular Economy Principles

Sustainable geranylacetone production emphasizes waste minimization through comprehensive utilization of all process streams. The Carroll reaction generates methanol and carbon dioxide as primary byproducts, both of which possess significant recycling value [3]. Methanol can be recovered and reused in subsequent acetoacetate ester synthesis, while carbon dioxide finds applications in various chemical processes [3].

Unreacted starting materials, including linalool and methyl acetoacetate, can be recovered through distillation and directly recycled to subsequent reaction batches [3]. This approach minimizes raw material consumption while reducing waste generation, supporting circular economy principles in chemical manufacturing.

Energy Efficiency and Process Integration

Green chemistry approaches prioritize energy efficiency through process integration and heat recovery systems. The exothermic nature of the Carroll reaction provides opportunities for heat integration with other process units, reducing overall energy consumption [3]. Process integration strategies include utilizing reaction heat for distillation operations and preheating reactant streams.

Advanced process control systems optimize energy utilization through precise temperature control and automated operation sequences. These systems reduce energy waste while maintaining consistent product quality and yield, supporting both environmental and economic sustainability objectives.

Geranylacetone demonstrates significant antifeedant properties against various insect species through multiple mechanistic pathways that interfere with feeding behavior and host plant acceptance. The compound functions as a natural sesquiterpenoid that plays crucial roles in plant-insect interactions, particularly through deterrent and repellent effects on herbivorous insects [1].

The antifeedant activity of geranylacetone operates through sophisticated biochemical mechanisms that target insect feeding behavior at multiple levels. Research utilizing the Electrical Penetration Graph technique has revealed that geranylacetone disrupts the normal probing sequence of aphids, particularly affecting their ability to efficiently locate and access phloem vessels [2]. The compound causes a significant increase in the proportion of probes that are terminated within the epidermis and outer mesophyll layers, with approximately 71% of probes lasting less than three minutes on geranylacetone-treated plants compared to 60% on control plants [2].

The molecular basis of geranylacetone's antifeedant action involves interference with chemoreceptor function in insect mouthparts. When insects attempt to probe plant tissues treated with geranylacetone, the compound interacts with gustatory receptors that normally assess plant quality and nutritional content. This interaction results in altered sensory perception that leads to premature termination of feeding attempts [2]. The disruption occurs primarily in non-vascular tissues, where insects conduct preliminary host evaluation through exploratory cell punctures.

Geranylacetone exhibits particular effectiveness against lepidopteran larvae, where it demonstrates larvicidal activity with an LD50 value of 67.2 μg/mL against Culex quinquefasciatus [3]. Structural modifications through synthetic derivatization can enhance this activity, with derivative compound 1f showing improved efficacy at an LD50 of 14.1 μg/mL [3]. The enhanced activity of synthetic derivatives suggests that the natural compound serves as a template for developing more potent insecticidal agents.

The compound's antifeedant properties extend beyond direct feeding deterrence to include effects on insect development and reproduction. Geranylacetone interferes with juvenile hormone pathways in insects, disrupting normal metamorphosis and reproductive development [3]. This systemic effect contributes to the overall defensive strategy of plants producing geranylacetone, as it not only reduces immediate feeding damage but also limits the reproductive success of herbivorous insects.

| Compound | Target Species | Activity Type | Concentration (μg/mL) | Biological Response | Reference |

|---|---|---|---|---|---|

| Geranylacetone | Myzus persicae | Post-ingestive deterrent | 100.0 | Refusal to settle after phloem sap consumption | Wróblewska-Kurdyk et al. 2022 |

| Epoxygeranylacetone | Myzus persicae | Post-ingestive deterrent | 100.0 | Refusal to settle after phloem sap consumption | Wróblewska-Kurdyk et al. 2022 |

| Nerylacetone | Myzus persicae | Post-ingestive deterrent | 100.0 | Refusal to settle after phloem sap consumption | Wróblewska-Kurdyk et al. 2022 |

| Epoxynerylacetone | Myzus persicae | Post-ingestive deterrent | 100.0 | Refusal to settle after phloem sap consumption | Wróblewska-Kurdyk et al. 2022 |

| Geranylacetone Derivative 1f | Culex quinquefasciatus | Larvicidal | 14.1 | LD50 = 14.1 μg/mL | MDPI 2021 |

Post-Ingestive Deterrent Effects on Aphid Probing Behavior

The post-ingestive deterrent effects of geranylacetone represent a sophisticated defense mechanism that operates after insects have successfully accessed and consumed plant phloem sap. This mechanism is particularly evident in aphid-plant interactions, where the compound exerts its effects following the ingestion of phloem contents, leading to behavioral modifications that prevent sustained feeding and population establishment [2].

Research using the Electrical Penetration Graph technique has demonstrated that geranylacetone allows aphids to successfully locate and access phloem vessels, but subsequently triggers rejection behaviors that prevent sustained feeding. The compound increases the mean duration of individual sap ingestion periods to 1.4 hours compared to 0.8 hours in control treatments, suggesting that while initial access is achieved, the feeding process becomes less efficient and ultimately unsustainable [2].

The post-ingestive mechanism involves the detection of geranylacetone or its metabolites within the phloem sap itself. Once aphids begin ingesting the treated phloem, chemoreceptors in the pharyngeal region detect the presence of these compounds and initiate avoidance behaviors. This detection system is highly sensitive and can distinguish between acceptable and unacceptable phloem compositions even after feeding has commenced [2].

The temporal dynamics of post-ingestive deterrence show that aphids typically maintain contact with phloem for extended periods before initiating rejection behaviors. This delayed response suggests that the deterrent effect results from cumulative exposure to geranylacetone rather than immediate detection upon first contact. The compound may require metabolic activation within the insect digestive system to become fully effective as a deterrent [2].

Geranylacetone's post-ingestive effects extend beyond immediate feeding cessation to influence long-term host plant acceptance. Aphids that have experienced post-ingestive deterrent effects show reduced tendency to settle on treated plants, even when alternative food sources are limited. This behavioral modification represents a learned avoidance response that can persist for extended periods following initial exposure [2].

The effectiveness of post-ingestive deterrence varies among different structural analogs of geranylacetone. Epoxynerylacetone shows the strongest post-ingestive activity, with mean sap ingestion duration extended to 1.9 hours, while maintaining similar access times to control treatments [2]. This enhanced activity suggests that specific structural modifications can optimize the post-ingestive deterrent properties of the compound.

| Treatment | Time to Phloem Phase (hours) | Probes < 3 min (%) | Mean Sap Ingestion Duration (hours) | Phloem Phase Proportion (%) | Deterrent Effect |

|---|---|---|---|---|---|

| Control | 2.4 | 60 | 0.8 | 35 | None |

| Geranylacetone | 3.9 | 71 | 1.4 | 28 | Weak pre-ingestive |

| Epoxygeranylacetone | 2.6 | 66 | 1.2 | 32 | Moderate pre-ingestive |

| Nerylacetone | 3.2 | 58 | 1.1 | 30 | Weak pre-ingestive |

| Epoxynerylacetone | 2.1 | 53 | 1.9 | 38 | Weak pre-ingestive |

The molecular mechanisms underlying post-ingestive deterrence involve interaction with specific receptor systems in the insect digestive tract. Geranylacetone appears to activate bitter taste receptors and mechanoreceptors that signal the presence of potentially harmful compounds. This activation triggers neural pathways that result in feeding cessation and avoidance behaviors [2].

Post-ingestive deterrent effects also influence the transmission of plant viruses by aphids. Since many plant viruses require sustained feeding periods for successful transmission, the shortened feeding duration caused by geranylacetone exposure can significantly reduce virus transmission rates. This indirect effect on pathogen transmission represents an important component of plant defense against both insect herbivores and the pathogens they vector [2].

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Geranylacetone exhibits significant antioxidant properties through multiple free radical scavenging mechanisms that contribute to its biological activity and ecological functions. The compound demonstrates the capacity to neutralize various reactive oxygen species through different mechanistic pathways, depending on the chemical environment and specific radical species encountered [4] [5].

The antioxidant activity of geranylacetone operates through three primary mechanisms: hydrogen atom transfer, single electron transfer followed by proton transfer, and sequential proton loss electron transfer. In non-polar environments, the compound primarily functions through hydrogen atom transfer mechanisms, utilizing available allylic hydrogen atoms to neutralize free radicals. The effectiveness of this mechanism depends on the compound's ability to donate hydrogen atoms while maintaining structural stability [4] [5].

In polar environments, geranylacetone exhibits enhanced antioxidant activity through the sequential proton loss electron transfer mechanism. This pathway involves the initial dissociation of a proton from the molecule, followed by electron transfer to neutralize radical species. The polar environment facilitates proton dissociation and stabilizes the resulting ionic intermediates, making this mechanism more thermodynamically favorable than alternative pathways [4] [5].

Comparative studies using 2,2-diphenyl-1-picrylhydrazyl and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays have demonstrated that geranylacetone exhibits significantly higher antioxidant activity than structurally related compounds such as geraniol. The enhanced activity results from the presence of the carbonyl group, which provides additional electron-withdrawing capacity and stabilizes radical intermediates formed during the scavenging process [4] [5].

The molecular basis of geranylacetone's antioxidant activity involves the formation of stable radical intermediates that can delocalize unpaired electrons across the conjugated system. The compound's terpenoid structure provides multiple sites for radical interaction, while the carbonyl group serves as an electron-accepting center that stabilizes reaction intermediates. This dual functionality allows geranylacetone to effectively neutralize both electron-rich and electron-poor radical species [4] [5].

Quantitative analysis of radical scavenging capacity shows that geranylacetone exhibits moderate activity in standard assays, with effectiveness varying depending on the specific radical species and reaction conditions. The compound shows particular effectiveness against hydroxyl radicals and superoxide anions, which are among the most reactive and potentially damaging species in biological systems [4] [5].

| Assay Type | Geranylacetone Activity | Mechanism | Effectiveness vs Geraniol | Molecular Basis |

|---|---|---|---|---|

| DPPH Radical Scavenging | Moderate | Free radical scavenging | Significantly higher | Carbonyl group contribution |

| ABTS Radical Scavenging | Moderate | Cation radical scavenging | Significantly higher | Structural stability |

| Hydrogen Atom Transfer (HAT) | Active in non-polar solvents | Hydrogen donation | Different pathway | Allylic hydrogen availability |

| Sequential Proton Loss Electron Transfer (SPLET) | Active in polar solvents | Electron transfer | Different pathway | Proton dissociation |

The antioxidant properties of geranylacetone contribute to its ecological roles in plant defense systems. By neutralizing reactive oxygen species generated during stress responses, the compound helps maintain cellular integrity and prevents oxidative damage to critical biomolecules. This protective function is particularly important during pathogen attack or environmental stress, when reactive oxygen species production is elevated [4] [5].

The compound's antioxidant activity also extends to protection against lipid peroxidation, a process that can cause extensive cellular damage through the propagation of radical chain reactions. Geranylacetone interrupts these chain reactions by scavenging lipid peroxyl radicals and preventing the formation of toxic aldehydes and other degradation products [4] [5].

Recent research has identified specific structural features that contribute to geranylacetone's antioxidant effectiveness. The presence of the ketone functional group at the terminal position of the terpenoid chain provides optimal electron-accepting capacity, while the double bonds in the carbon skeleton allow for effective electron delocalization. These structural elements work synergistically to create a highly effective antioxidant system [4] [5].

Physical Description

XLogP3

Density

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (99.94%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

68228-05-7

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Fatty Acyls [FA] -> Hydrocarbons [FA11]